molecular formula C19H21NO2S B2622808 (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1211116-54-9

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2622808
CAS No.: 1211116-54-9
M. Wt: 327.44
InChI Key: UXTBZZSUQPOLMF-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is an organic compound that belongs to the class of phenyl (pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinyl group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinyl intermediate.

    Introduction of the Methylthio Group: The intermediate is then reacted with a methylthiophenyl compound under controlled conditions to introduce the methylthio group.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable methanone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methylthio groups, using various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a hydroxy group instead of a methylthio group.

    (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: Contains a boronic acid ester group instead of a methylthio group.

Uniqueness

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-16-9-7-14(8-10-16)15-11-12-20(13-15)19(21)17-5-3-4-6-18(17)23-2/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTBZZSUQPOLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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